Cas no 655256-68-1 (1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine)

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is a versatile organic compound featuring a phenylmethylamine core substituted with a 4-methylpiperazine moiety. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and receptor-modulating pathways. The presence of the methylpiperazine group enhances solubility and bioavailability, while the aromatic amine functionality allows for further derivatization. Its well-defined reactivity profile enables precise modifications, supporting applications in drug discovery and medicinal chemistry. High purity and stability under standard conditions ensure reliable performance in research and industrial settings. The compound is typically handled under controlled conditions to maintain integrity.
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine structure
655256-68-1 structure
Product Name:1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
CAS No:655256-68-1
MF:C12H19N3
MW:205.299362421036
MDL:MFCD04970994
CID:68561
PubChem ID:2795568
Update Time:2025-06-11

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-(4-Methylpiperazin-1-yl)phenyl)methanamine
    • 1-(2-Aminomethyl)phenyl-4-methylpiperazine
    • [2-(4-Methyl-1-piperazinyl)phenyl]methanamine
    • [2-(4-methylpiperazin-1-yl)phenyl]methanamine
    • 1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine
    • 2-(4-Methylpiperazino)benzylamine
    • 2-(4-Methylpiperazin-1-yl)benzylamine
    • Benzenemethanamine, 2-(4-methyl-1-piperazinyl)-
    • 1-[2-(4-Methylpiperazin-1-yl)phenyl] methanamine
    • [2-(4-Methylpiperazin-1-yl)phenyl]methylamine, 1-(2-Aminomethyl)phenyl-4-methylpiperazine
    • PubChem9056
    • GRSJANZWLLXZFG-UHFFFAOYSA-N
    • 2-(4-Methylpiperazino
    • 2-(4-methyl-piperazin-1-yl)-benzylamine
    • SY002968
    • CS-0206642
    • AKOS000261381
    • 1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine, AldrichCPR
    • BB 0255055
    • AMY20020
    • SCHEMBL110927
    • J-504087
    • (2-(4-methylpiperazin-1-yl)phenyl)methanamine;1-(2-Aminomethyl)phenyl-4-methylpiperazine
    • MFCD04970994
    • 655256-68-1
    • DTXSID40383788
    • [2-(4-Methylpiperazin-1-yl)phenyl]methylamine
    • 2-(4-Methyl-1-piperazinyl)benzenemethanamine
    • PS-3674
    • FT-0647877
    • EN300-69191
    • A8885
    • STK350937
    • 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
    • MDL: MFCD04970994
    • Inchi: 1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3
    • InChI Key: GRSJANZWLLXZFG-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2CN)CCN(C)CC1

Computed Properties

  • Exact Mass: 205.15800
  • Monoisotopic Mass: 205.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.5
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 321.2±37.0 °C at 760 mmHg
  • Flash Point: 155.7℃
  • Refractive Index: 1.569
  • PSA: 32.50000
  • LogP: 1.60030
  • Vapor Pressure: No data available

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Security Information

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Production Method

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:655256-68-1)1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
Order Number:A8885
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:24
Price ($):638.0
Email:sales@amadischem.com

Additional information on 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine

Comprehensive Overview of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS No. 655256-68-1)

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine, with the CAS number 655256-68-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework combining a phenyl ring with a 4-methylpiperazine moiety and an aminomethyl group, making it a versatile intermediate in drug discovery. Its molecular formula, C12H19N3, and precise chemical structure contribute to its potential applications in targeting neurological and metabolic pathways, aligning with current trends in precision medicine and small-molecule therapeutics.

In recent years, the demand for high-purity chemical intermediates like 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine has surged due to advancements in AI-driven drug design and combinatorial chemistry. Researchers frequently search for "CAS 655256-68-1 suppliers" or "1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine synthesis" to explore its role in developing novel kinase inhibitors or GPCR modulators. The compound's pharmacophore properties are particularly relevant in studies addressing neurodegenerative diseases and cancer signaling pathways, topics dominating 2024's scientific discourse.

The synthetic route for 655256-68-1 typically involves palladium-catalyzed coupling reactions or reductive amination, methods widely discussed in green chemistry forums. Environmental concerns have prompted innovations in solvent-free synthesis and catalytic efficiency, with this compound serving as a benchmark for sustainable production. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for verifying its purity, a key concern for laboratories focusing on FDA-compliant drug development.

From a commercial perspective, 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is often categorized under "building blocks for drug discovery" in chemical catalogs. Its structure-activity relationship (SAR) studies are frequently cited in patents related to central nervous system (CNS) therapeutics, reflecting the industry's shift toward personalized treatment solutions. Notably, its logP value and hydrogen bonding capacity make it a candidate for optimizing blood-brain barrier permeability, a hot topic in neuropharmacology research.

Regulatory compliance for CAS 655256-68-1 adheres to global standards like REACH and ICH guidelines, ensuring safe handling in industrial and academic settings. Storage recommendations emphasize protection from moisture and light, with stability data supporting its use in long-term biomedical studies. As the pharmaceutical industry increasingly prioritizes fragment-based drug design, this compound's modular architecture positions it as a valuable asset for high-throughput screening platforms.

Emerging applications of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine include its incorporation into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, areas experiencing exponential growth in PubMed publications. The compound's piperazine ring enhances water solubility, addressing a common challenge in oral drug bioavailability—a frequent search query among formulation scientists. Collaborative studies between computational chemists and synthetic biologists further exploit its scaffold for multi-target drug discovery, a strategy gaining traction in polypharmacology.

In conclusion, 655256-68-1 represents a critical tool in modern medicinal chemistry, bridging traditional synthetic methods with cutting-edge therapeutic innovation. Its relevance to drug repurposing initiatives and target identification pipelines ensures sustained interest across both commercial and academic sectors. As research continues to unravel its full potential, this compound remains a focal point for advancing next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:655256-68-1)1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
A8885
Purity:99%
Quantity:10g
Price ($):638.0
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